molecular formula C16H15F2NO3S B2967118 N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide CAS No. 697257-27-5

N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B2967118
CAS No.: 697257-27-5
M. Wt: 339.36
InChI Key: WCBWVYLVWVGRQQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a 4-methylbenzenesulfonyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide typically involves multiple steps, starting with the preparation of the difluorophenyl and 4-methylbenzenesulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide may be used to study protein interactions, enzyme inhibition, and other biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of various materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-4-methoxybenzamide

  • 2,4-Difluorobenzylamine

  • 4-Methylbenzenesulfonic acid

Uniqueness: N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c1-11-2-5-13(6-3-11)23(21,22)9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBWVYLVWVGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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